

(S)-Binapine: A Technical Guide to Spectroscopic Data and Characterization

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Compound of Interest		
Compound Name:	(S)-Binapine	
Cat. No.:	B15340399	Get Quote

(S)-Binapine, with the systematic name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4'-Di-t-butyl-4,4',5,5'-tetrahydro-3,3'-bi-3H-dinaphtho[2,1-c:1',2'-e]phosphepin, is a chiral phosphine ligand used in asymmetric catalysis. This guide provides a summary of its known properties and outlines the standard methodologies for its full spectroscopic characterization.

Physicochemical Properties

A summary of the available physical and chemical properties of **(S)-Binapine** is presented in Table 1.

Property	Value	Source
CAS Number	528854-26-4	
Molecular Formula	C52H48P2	[1]
Molecular Weight	734.89 g/mol	[1]
Appearance	White to light yellow powder	[2]
Melting Point	>300 °C (decomposes)	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **(S)-Binapine**, including ¹H NMR, ¹³C NMR, ³¹P NMR, mass spectrometry, and specific rotation, are not readily available in the public domain.



Commercial suppliers confirm the compound's identity via various analytical techniques, but the specific data is often proprietary. For researchers and drug development professionals requiring this information, the following sections detail the standard experimental protocols for obtaining these crucial data points.

Experimental Protocols for Spectroscopic Characterization

The following are detailed methodologies for the key experiments required to fully characterize **(S)-Binapine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For **(S)-Binapine**, ¹H, ¹³C, and ³¹P NMR spectra would be essential.

- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of **(S)-Binapine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key regions of the compound's spectrum.
- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 16 ppm, centered around 5 ppm.
 - Acquisition Time: 2-4 seconds.



- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Data Processing: Apply a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- 3. 13C NMR Spectroscopy:
- Instrument: A high-field NMR spectrometer with a broadband probe.
- Parameters:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: Approximately 250 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.
- Data Processing: Similar to ¹H NMR, with referencing to the solvent peak.
- 4. 31P NMR Spectroscopy:
- Instrument: An NMR spectrometer equipped with a multinuclear probe.
- Parameters:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: Approximately 200 ppm, centered based on the expected chemical shift for phosphine ligands.
 - Acquisition Time: 1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: 64-256 scans.
- Data Processing: The chemical shifts are typically referenced externally to 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- 1. Technique: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to confirm the elemental composition.
- 2. Sample Preparation:
- For ESI-MS, dissolve a small amount of **(S)-Binapine** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 μg/mL.
- For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.
- 3. Data Acquisition:
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy.
- Mode: Positive ion mode is typically used for phosphine-containing compounds.
- Mass Range: Scan a mass range that includes the expected molecular ion peak (m/z for [M+H]+ would be around 735.3).

Specific Rotation

Specific rotation is a critical parameter for confirming the enantiopurity of a chiral compound.

1. Instrument: A polarimeter.



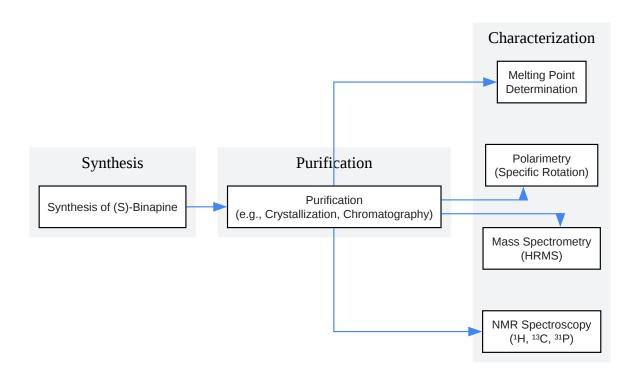
2. Sample Preparation:

- Accurately weigh a known amount of (S)-Binapine (e.g., 10-20 mg).
- Dissolve the sample in a specific volume of a suitable solvent (e.g., chloroform or toluene) in a volumetric flask to achieve a known concentration (c, in g/100 mL).
- 3. Measurement:
- Calibrate the polarimeter with the pure solvent.
- Fill a sample cell of a known path length (I, in decimeters) with the sample solution.
- Measure the observed optical rotation (α) at a specific temperature (T, typically 20 or 25 °C) and wavelength (λ , typically the sodium D-line at 589 nm).
- 4. Calculation:
- The specific rotation [α] is calculated using the formula: [α]T λ = α / (α * I)

Visualizations

The following diagrams illustrate the general workflows for the characterization of a chiral organic compound like **(S)-Binapine**.

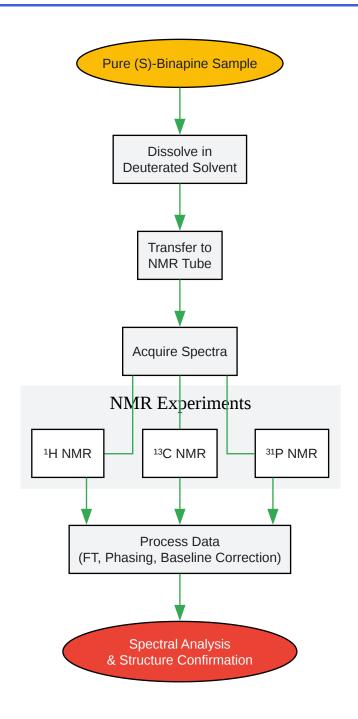




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Caption: General experimental workflow for the synthesis and characterization of (S)-Binapine.





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Caption: Detailed workflow for NMR spectroscopic analysis of (S)-Binapine.

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References

- 1. (S)-BINAPINE | 528854-26-4 [chemicalbook.com]
- 2. strem.com [strem.com]
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